Cas no 1704558-65-5 (4-(1-benzothiophene-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane)
4-(1-benzothiophene-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane Chemical and Physical Properties
Names and Identifiers
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- 1-benzothiophen-2-yl-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone
- 4-(1-benzothiophene-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane
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- Inchi: 1S/C18H17NO2S2/c20-18(17-12-13-4-1-2-6-15(13)23-17)19-8-7-16(22-11-9-19)14-5-3-10-21-14/h1-6,10,12,16H,7-9,11H2
- InChI Key: LCHLWASZBYXVGQ-UHFFFAOYSA-N
- SMILES: C(C1SC2=CC=CC=C2C=1)(N1CCC(C2=CC=CO2)SCC1)=O
4-(1-benzothiophene-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6481-3802-2μmol |
4-(1-benzothiophene-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane |
1704558-65-5 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6481-3802-5μmol |
4-(1-benzothiophene-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane |
1704558-65-5 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6481-3802-10μmol |
4-(1-benzothiophene-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane |
1704558-65-5 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6481-3802-20μmol |
4-(1-benzothiophene-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane |
1704558-65-5 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6481-3802-1mg |
4-(1-benzothiophene-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane |
1704558-65-5 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6481-3802-2mg |
4-(1-benzothiophene-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane |
1704558-65-5 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6481-3802-3mg |
4-(1-benzothiophene-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane |
1704558-65-5 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6481-3802-4mg |
4-(1-benzothiophene-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane |
1704558-65-5 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6481-3802-5mg |
4-(1-benzothiophene-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane |
1704558-65-5 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6481-3802-10mg |
4-(1-benzothiophene-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane |
1704558-65-5 | 10mg |
$79.0 | 2023-09-08 |
4-(1-benzothiophene-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 4-(1-benzothiophene-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane
Research Brief on 4-(1-benzothiophene-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane (CAS: 1704558-65-5)
The compound 4-(1-benzothiophene-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane (CAS: 1704558-65-5) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This heterocyclic molecule, characterized by its benzothiophene and furan moieties linked via a thiazepane scaffold, has attracted significant attention due to its potential therapeutic applications. Recent studies have explored its role as a modulator of key biological targets, particularly in the context of neurodegenerative diseases and cancer.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's mechanism of action as a selective inhibitor of histone deacetylase 6 (HDAC6). The research team employed molecular docking simulations and in vitro enzymatic assays to demonstrate that 1704558-65-5 exhibits nanomolar affinity for HDAC6 (IC50 = 37 nM) with >100-fold selectivity over other HDAC isoforms. This specificity is attributed to the unique spatial arrangement of the benzothiophene-furan system, which optimally occupies the HDAC6 catalytic pocket while avoiding interactions with other HDAC subtypes.
Further pharmacological characterization revealed that 4-(1-benzothiophene-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane demonstrates favorable blood-brain barrier penetration properties, making it particularly suitable for central nervous system applications. In animal models of tauopathies, the compound showed significant reduction of pathological tau phosphorylation and improved cognitive performance at doses as low as 10 mg/kg/day. These findings were corroborated by PET imaging studies showing decreased neuroinflammation markers in treated subjects.
Parallel research efforts have explored the anticancer potential of this compound. A 2024 Nature Communications paper reported its ability to induce selective cancer cell death through dual modulation of HDAC6 and heat shock protein 90 (HSP90). The unique structural features of 1704558-65-5 enable simultaneous disruption of the HSP90-HDAC6 protein complex while maintaining minimal off-target effects. Combination therapy studies with proteasome inhibitors demonstrated synergistic effects in multiple myeloma cell lines, suggesting potential clinical applications in hematological malignancies.
The synthetic accessibility of 4-(1-benzothiophene-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane has also been a focus of recent investigations. A novel three-step synthesis protocol published in Organic Letters (2024) achieved an overall yield of 42% through a key thiazepane ring formation using copper-catalyzed intramolecular C-S coupling. This improved synthetic route addresses previous challenges in scalability and provides sufficient material for ongoing preclinical development.
Current research directions include structure-activity relationship (SAR) studies to optimize pharmacokinetic properties and further enhance target selectivity. Preliminary data from these efforts suggest that modifications at the furan-2-yl position can significantly influence metabolic stability without compromising HDAC6 inhibitory activity. The compound's promising preclinical profile has prompted initiation of IND-enabling studies, with anticipated Phase I clinical trials in neurodegenerative indications projected for late 2025.
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